molecular formula C18H30O2 B13787454 octadec-9-en-12-ynoic acid

octadec-9-en-12-ynoic acid

Cat. No.: B13787454
M. Wt: 278.4 g/mol
InChI Key: SAOSKFBYQJLQOS-UHFFFAOYSA-N
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Description

Octadec-9-en-12-ynoic acid, commonly known as crepenynic acid, is an acetylenic fatty acid with the molecular formula C₁₈H₃₀O₂ and a molecular weight of 278.43 g/mol . Its structure features a cis (Z)-configured double bond at position C9 and a triple bond at C12 (9Z,12A) . This compound is naturally abundant in seed oils of plants such as Ixiolaena brevocompta (Asteraceae) and Afzelia cuanzensis (Caesalpiniaceae), where it serves as a biosynthetic precursor for secondary metabolites . Crepenynic acid is synthesized via desaturation of linoleic acid by crepenynate synthase (EC 1.14.99.33) , and its methyl ester has a distinct mass spectrometric profile compared to linolenic acid isomers .

In Dendrobium nobile, crepenynic acid accumulates at high altitudes, correlating positively with colonization by endophytic fungi like M. arundinis (r = 0.51, p < 0.05), suggesting environmental adaptation roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Octadec-9-en-12-ynoic acid is commonly synthesized through the reaction of cis-9-octadecen-12-ol with dehydrating agents such as sulfuric acid or oxalic acid. This reaction requires specific conditions, including controlled temperature and reaction time, to ensure the desired product is obtained .

Industrial Production Methods: : In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of advanced equipment to maintain precise reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Derivatization for Analytical Studies

Cyclization and derivatization reactions are critical for structural analysis.

DMOX Derivative Preparation

  • Reaction : Cyclization under high temperatures during dimethyloxazoline (DMOX) derivatization forms a 6-membered ring with conjugated double bonds .

  • Significance : Facilitates mass spectrometric analysis by stabilizing the triple bond region .

Methyl Ester Formation

  • Procedure : Treatment with methanol and acid catalysts (e.g., BF₃) yields methyl esters for gas chromatography–mass spectrometry (GC-MS) .

  • Example : Methyl octadeca-6,9-dien-12-ynoate shows diagnostic ions at m/z = 91 (tropylium ion) and m/z = 264 .

Biosynthetic Transformations

Crepenynic acid serves as a precursor for polyacetylenic metabolites in plants and microorganisms.

Enzymatic Pathways:

  • Δ12 Acetylenase Action : Linoleic acid → crepenynic acid via dehydrogenation .

  • Δ14 Desaturase : Introduces a double bond at position 14, forming dehydrocrepenynic acid .

  • Δ14 Acetylenase : Converts the double bond to a triple bond, yielding 9-cis-octadecen-12,14-dynoic acid .

Key Metabolites :

  • Falcarinol : Neuroprotective and anti-cancer agent derived from crepenynic acid .

  • Isano Oil Components : Di- and polyacetylenic fatty acids with conjugated ynene systems .

Stability and Reactivity Considerations

Molecular Docking Insights

Docking studies of crepenynic acid derivatives with PI3K reveal:

  • Hydrogen Bonding : Amide NH groups interact with PI3K’s ATP-binding pocket .

  • Hydrophobic Interactions : Alkyl chains align with the enzyme’s hydrophobic cleft .

Scientific Research Applications

Biological Activities

  • Antidiabetic Effects :
    • Research has demonstrated that derivatives of octadec-9-en-12-ynoic acid can enhance insulin-stimulated glucose uptake in muscle cells. This effect is mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for glucose metabolism .
    • A study synthesized several analogues of this compound and evaluated their structure–activity relationships (SAR). Some derivatives showed promising EC50_{50} values, indicating their potential as antidiabetic agents .
  • Lipid Metabolism :
    • This compound is recognized as a biosynthetic precursor for various secondary metabolites in plants. It plays a role in lipid metabolism and can be transformed into other fatty acids through enzymatic processes .
  • Antimicrobial Properties :
    • Some studies suggest that fatty acids like this compound exhibit antimicrobial activities. This property can be attributed to their ability to disrupt microbial membranes .

Medicinal Chemistry

This compound has been utilized in medicinal chemistry for the development of new drugs targeting metabolic disorders. Its derivatives have been designed to improve pharmacokinetic properties and reduce toxicity through bioisosteric modifications .

Agricultural Science

In agricultural research, this compound has been studied for its role in plant defense mechanisms. Its derivatives may enhance resistance to pests and diseases, making it a candidate for developing natural pesticides .

Case Study 1: Antidiabetic Activity

A study conducted on various derivatives of this compound revealed that specific modifications could significantly enhance their ability to promote glucose uptake in L6 myotubes. The best-performing compounds were identified through extensive SAR studies, demonstrating the compound's potential in diabetes management .

Case Study 2: Lipid Metabolism

Research involving the cyanobacterium Spirulina platensis showed that this compound can be converted into other biologically active fatty acids via enzymatic desaturation processes. This transformation highlights its importance as a metabolic precursor in lipid biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(a) 12-ODEYA (Octadec-12-en-9-ynoic Acid)

  • Structure : Triple bond at C9 and double bond at C12 (12Z,9A), a positional isomer of crepenynic acid.
  • Reactivity: In enzymatic studies with soybean lipoxygenase-1, 9-ODEYA (crepenynic acid) forms oxidation products like 11-oxooctadec-9-en-12-ynoic acid, whereas 12-ODEYA exhibits distinct reactivity due to triple bond positioning .

(b) Stearolic Acid (Octadec-9-ynoic Acid)

  • Structure : A triple bond at C9 (18:1, 9A) without a double bond.
  • Source : Found in Santalaceae plants.
  • Biological Role : Lacks the ene-yne conjugation of crepenynic acid, reducing its utility as a biosynthetic intermediate .

(c) Dehydrocrepenynic Acid (Octadec-9,14-dien-12-ynoic Acid)

  • Structure : Additional double bond at C14 (9Z,12A,14Z).
  • Function : Extends crepenynic acid’s conjugation, enhancing its role in specialized plant metabolites .

Table 1: Structural Isomers of Crepenynic Acid

Compound Structure Functional Groups Key Sources
Crepenynic acid 9Z,12A Double + triple bond Ixiolaena brevocompta
12-ODEYA 12Z,9A Triple + double bond Synthetic
Stearolic acid 9A Triple bond only Santalum spp.
Dehydrocrepenynic acid 9Z,12A,14Z Double + triple + double bond Afzelia cuanzensis

Functional Group Analogs

(a) (9Z)-12-Oxooctadec-9-enoic Acid

  • Structure : Ketone group at C12 instead of a triple bond (C18H32O3).

(b) Ricinoleic Acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic Acid)

  • Structure : Hydroxyl group at C12 (C18H34O3).
  • Applications: Used industrially in lubricants and cosmetics; non-hazardous safety profile .

(c) (E)-9-Oxooctadec-10-en-12-ynoic Acid

  • Structure : Oxo group at C9 and triple bond at C12 (E-configuration at C10).
  • Bioactivity : Promotes glucose uptake via PI3K activation (EC₅₀ = 7.00–16.14 μM), highlighting the impact of functional groups on antidiabetic activity .

Table 2: Functional Group Analogs

Compound Functional Groups Molecular Formula Key Properties
Crepenynic acid 9Z double + 12A triple bond C₁₈H₃₀O₂ Biosynthetic precursor
(9Z)-12-Oxooctadec-9-enoic acid 9Z double + 12-oxo C₁₈H₃₂O₃ Plant signaling metabolite
Ricinoleic acid 9Z double + 12R-hydroxy C₁₈H₃₄O₃ Industrial applications
(E)-9-Oxooctadec-10-en-12-ynoic acid 10E double + 12A triple + 9-oxo C₁₈H₂₈O₃ Antidiabetic activity

(a) Conjugated Linoleic Acids (CLAs)

  • Example: (9Z,11E)-Octadeca-9,11-dienoic acid.
  • Bioactivity: Anti-carcinogenic and antidiabetic effects, contrasting with crepenynic acid’s role in plant defense .

(b) γ-Linolenic Acid ((6Z,9Z,12Z)-Octadeca-6,9,12-trienoic Acid)

  • Structure : Three double bonds (6Z,9Z,12Z).
  • Ecological Role: Positively correlated with endophytic fungi (r = 0.67, p < 0.01) in D. nobile, similar to crepenynic acid .

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadec-9-en-12-ynoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)

InChI Key

SAOSKFBYQJLQOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Origin of Product

United States

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